Tildipirosin

Bovine respiratory disease Clinical trial Therapeutic efficacy

Tildipirosin is a semi-synthetic 16-membered tribasic macrolide with an 11-day bovine lung tissue half-life—longer than tulathromycin (~8.75 days)—and a lung-to-plasma ratio peaking near 200. In H. somni BRD outbreaks, tildipirosin metaphylaxis achieves superior outcomes vs. tulathromycin, including complete prevention of pathogen isolation. For swine SRD, a single 4 mg/kg IM dose (Tmax 23 min; 4.4-day plasma half-life) enables efficient herd management. This compound is not interchangeable with tilmicosin, tulathromycin, or gamithromycin. Caution: ~10% of M. bovis isolates exhibit elevated MICs (≥32 μg/mL); confirm susceptibility before empiric use.

Molecular Formula C41H71N3O8
Molecular Weight 734.0 g/mol
CAS No. 328898-40-4
Cat. No. B1682375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTildipirosin
CAS328898-40-4
Synonyms20,23-dipiperidinyl-mycaminosyl-tylonolide
tildipirosin
Molecular FormulaC41H71N3O8
Molecular Weight734.0 g/mol
Structural Identifiers
SMILESCCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CCCCC3)C)C)CN4CCCCC4
InChIInChI=1S/C41H71N3O8/c1-8-35-32(26-44-20-13-10-14-21-44)23-27(2)15-16-33(45)28(3)24-31(17-22-43-18-11-9-12-19-43)40(29(4)34(46)25-36(47)51-35)52-41-39(49)37(42(6)7)38(48)30(5)50-41/h15-16,23,28-32,34-35,37-41,46,48-49H,8-14,17-22,24-26H2,1-7H3/b16-15+,27-23+/t28-,29+,30-,31+,32-,34-,35-,37+,38-,39-,40-,41+/m1/s1
InChIKeyHNDXPZPJZGTJLJ-UEJFNEDBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tildipirosin (CAS 328898-40-4): Veterinary Macrolide for Respiratory Disease in Swine and Cattle


Tildipirosin (CAS 328898-40-4) is a semi-synthetic, 16-membered tribasic macrolide antibiotic indicated for the treatment and metaphylaxis of bovine respiratory disease (BRD) associated with Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni, as well as swine respiratory disease (SRD) associated with Actinobacillus pleuropneumoniae, Pasteurella multocida, Bordetella bronchiseptica, and Haemophilus parasuis [1][2][3]. The compound is a derivative of the tylosin core structure with the introduction of a third basic moiety (piperidine substitution) that distinguishes it from earlier dibasic veterinary macrolides such as tilmicosin and tulathromycin [4].

Why Generic Substitution Fails: Tildipirosin's Pharmacokinetic and Microbiological Profile Differs Meaningfully from Other 16-Membered Macrolides


Veterinary macrolides of the 16-membered-ring subclass—including tildipirosin, tilmicosin, tulathromycin, gamithromycin, and tylosin—are not interchangeable despite sharing a common ribosomal binding mechanism. Critical differences in lung tissue half-life, lung-to-plasma concentration ratios, protein binding, and pathogen-specific MIC distributions create distinct clinical and economic implications [1][2][3]. Tildipirosin exhibits a lung tissue terminal half-life of approximately 11 days in cattle—substantially longer than that of tulathromycin (approximately 8.75 days)—and achieves a lung tissue-to-plasma concentration ratio peaking near 200, reflecting pronounced pulmonary tropism [4]. However, susceptibility surveillance data indicate that a subset of Mycoplasma bovis and Mannheimia haemolytica isolates exhibit elevated tildipirosin MIC values (≥32 μg/mL) while remaining susceptible to tulathromycin (≤0.5 μg/mL), underscoring that microbiological breakpoints differ across macrolides [5][6]. These compound-specific parameters—not class-level averages—determine whether a given macrolide will achieve the requisite PK/PD target attainment for a particular respiratory pathogen, making generic substitution a source of therapeutic uncertainty and potential economic loss.

Quantitative Comparative Evidence: Tildipirosin vs. Tulathromycin, Gamithromycin, Tilmicosin, and Tylosin


Clinical Efficacy in First-Line BRD Treatment: Tildipirosin Demonstrates Non-Inferiority to Tulathromycin and Gamithromycin

In a 2024 randomized complete block design trial enrolling 978 crossbred beef steers with naturally occurring BRD, first-line treatment with tildipirosin, tulathromycin, or gamithromycin produced statistically indistinguishable health outcomes [1]. Treatment success (defined as steers never retreated, removed, or dying from BRD) ranged from 62.7% to 64.8% across the three macrolide groups (P = 0.87) [1]. A separate 2026 study comparing tildipirosin and tulathromycin as first BRD treatment in 940 feedlot cattle across four commercial lots similarly found no difference in first treatment success (P = 0.9866) [2]. These data establish that procurement decisions among these three macrolides cannot be based on superior clinical efficacy; differentiation must rest on pharmacokinetic convenience, pathogen-specific susceptibility, or cost-per-dose economics.

Bovine respiratory disease Clinical trial Therapeutic efficacy

Superior In Vitro Ribosomal Inhibition: Tildipirosin IC50 0.23 μM vs. Tulathromycin IC50 0.45 μM

In a head-to-head cell-free translation assay measuring inhibition of protein synthesis on the bacterial ribosome, tildipirosin exhibited an IC50 of 0.23 ± 0.01 μM, representing approximately 2-fold greater inhibitory potency than tulathromycin (IC50 0.45 μM) [1]. Tildipirosin was also more potent than tilmicosin (IC50 0.33 μM) and substantially more potent than tylosin (IC50 0.77 μM) [1]. The study further demonstrated that tildipirosin retains activity against ribosomes methylated at A2058 (Erm-type resistance), whereas tulathromycin and tilmicosin lose activity [1]. This differential ribosomal interaction stems from the third basic moiety (piperidine substitution) unique to tildipirosin among the comparators.

Protein synthesis inhibition Ribosome binding Mechanism of action

Extended Lung Tissue Half-Life: Tildipirosin 11 Days vs. Tulathromycin 8.75 Days in Cattle

Tildipirosin demonstrates exceptionally prolonged pulmonary residence. In live cattle, the terminal half-life in lung tissue was 11 days (264 hours), with lung tissue concentrations peaking at 14.8 μg/g at day 1 and slowly declining to 2.0 μg/g at day 28 post-dose [1][2]. The lung tissue-to-plasma concentration ratio peaks close to 200, while bronchial fluid-to-plasma ratio peaks at approximately 70 [3]. For comparison, tulathromycin exhibits a lung tissue half-life of approximately 8.75 days (210 hours) in cattle [4]. In swine, tildipirosin achieves a plasma terminal half-life of 105.6 hours (4.4 days) following intramuscular administration at 4 mg/kg, with peak plasma concentration (Cmax) of 0.9 μg/mL at Tmax of 23 minutes .

Pharmacokinetics Lung targeting Tissue half-life

Differential Efficacy in Histophilus somni Challenge Model: Tildipirosin Superior to Tulathromycin

In a controlled challenge study, 24 Holstein and Holstein-crossbred steers were randomized to receive metaphylactic tildipirosin (4 mg/kg SC), tulathromycin (2.5 mg/kg SC), or saline control, followed 5 days later by intrabronchial challenge with Histophilus somni (1.6 × 10^9 CFU/mL) [1]. The mean clinical score for tildipirosin-treated calves was significantly lower than that for tulathromycin-treated and control calves on days 6, 7, and 8 post-challenge (P < 0.05) [1]. The mean percentage of lung consolidation was significantly lower in the tildipirosin group compared with tulathromycin-treated and control calves (P < 0.05) [1]. Critically, H. somni was not isolated from bronchial secretions of any tildipirosin-treated calf, whereas the pathogen was recovered from some tulathromycin-treated and control calves [1].

Histophilus somni Metaphylaxis Lung consolidation

Mycoplasma bovis MIC Distribution: Elevated Tildipirosin MICs (≥32 μg/mL) in 10% of Isolates vs. Uniform Tulathromycin Susceptibility (≤0.5 μg/mL)

In a 2023 Australian study of 50 Mycoplasma bovis isolates from BRD cases, 10% of isolates exhibited high MIC values (≥32 μg/mL) for tildipirosin, tilmicosin, tylosin, and lincomycin—exceeding the epidemiological cut-off value of ≥4 μg/mL for each antimicrobial [1]. In contrast, tulathromycin and gamithromycin MICs remained uniformly low (≤0.5 μg/mL and ≤2 μg/mL, respectively) across all tested isolates [1]. Whole-genome sequencing of the high-MIC isolates identified 23S rRNA gene mutations (A2058G and G748A) associated with macrolide resistance [1]. This pattern indicates that M. bovis strains carrying specific rRNA mutations may retain susceptibility to tulathromycin and gamithromycin while exhibiting cross-resistance to tildipirosin, tilmicosin, and tylosin.

Mycoplasma bovis Antimicrobial susceptibility MIC distribution

Mannheimia haemolytica and Pasteurella multocida MIC Values: Comparable Potency to Tulathromycin and Tilmicosin

In a 2024 comparative study testing bovine respiratory isolates, tildipirosin, tilmicosin, and tulathromycin all demonstrated MIC50, MIC90, and MIC100 values of ≤0.016 μg/mL against Mannheimia haemolytica strains [1]. Against Pasteurella multocida strains, the three macrolides also exhibited comparable MIC distributions [1]. These data indicate that for the two most common bacterial BRD pathogens (M. haemolytica and P. multocida), tildipirosin, tilmicosin, and tulathromycin possess essentially equivalent in vitro potency against wild-type susceptible strains [1]. Mutant prevention concentration (MPC) values were also comparable across the macrolides tested [1].

Mannheimia haemolytica Pasteurella multocida MIC50/MIC90

Procurement-Driven Application Scenarios for Tildipirosin Based on Quantitative Comparative Evidence


Scenario A: Single-Dose BRD Metaphylaxis in High-Risk Feedlot Cattle with Histophilus somni Concern

In feedlot operations with documented Histophilus somni involvement in BRD outbreaks, tildipirosin may be preferentially selected over tulathromycin for metaphylaxis. Direct experimental evidence demonstrates that tildipirosin administered 5 days prior to H. somni challenge resulted in significantly lower clinical scores, reduced lung consolidation, and complete prevention of pathogen isolation from bronchial secretions—outcomes not achieved with tulathromycin under identical conditions [1]. The 11-day lung tissue half-life provides antimicrobial coverage extending beyond the typical 7-10 day post-arrival risk window [2]. Procurement decision: Select tildipirosin when H. somni is a known or suspected primary pathogen; the higher per-dose cost relative to generic tilmicosin may be justified by reduced retreatments and mortality in this specific pathogen context.

Scenario B: First-Line BRD Treatment in Operations with Susceptibility-Tested M. haemolytica and P. multocida

For first-line treatment of naturally occurring BRD where Mannheimia haemolytica and Pasteurella multocida are the confirmed or presumed primary pathogens, tildipirosin, tulathromycin, and gamithromycin demonstrate statistically indistinguishable clinical efficacy [3][4]. MIC testing confirms equivalent wild-type potency against these core pathogens (MIC50/90 ≤0.016 μg/mL) [5]. Procurement decision: In this scenario, selection should be driven by cost-per-dose, on-hand inventory, and practitioner familiarity rather than any presumed efficacy advantage. Tildipirosin's extended tissue half-life does not confer a clinical benefit for first-line treatment of acute cases where rapid bactericidal effect is the priority.

Scenario C: Mycoplasma bovis-Associated BRD—Susceptibility Testing Required Prior to Tildipirosin Use

In herds with confirmed or suspected Mycoplasma bovis involvement, tildipirosin should not be used empirically. Surveillance data indicate that approximately 10% of M. bovis isolates exhibit elevated tildipirosin MICs (≥32 μg/mL) exceeding the ECOFF, while tulathromycin and gamithromycin maintain MICs ≤0.5 μg/mL and ≤2 μg/mL, respectively, against the same resistant isolates [6]. Procurement decision: For M. bovis-associated disease, prioritize tulathromycin or gamithromycin if susceptibility data are unavailable. If tildipirosin is under consideration, culture and susceptibility testing is essential to confirm isolate sensitivity; empiric use in this context incurs a measurable 10% risk of therapeutic failure based on published surveillance data [6].

Scenario D: Swine Respiratory Disease (SRD) Requiring Single-Dose Convenience with Rapid Absorption

In swine production systems treating Actinobacillus pleuropneumoniae, Pasteurella multocida, Bordetella bronchiseptica, or Haemophilus parasuis-associated SRD, tildipirosin offers a single-dose (4 mg/kg IM) regimen with rapid absorption (Tmax 23 minutes) and a plasma terminal half-life of 105.6 hours (4.4 days) . The compound demonstrates bactericidal activity against A. pleuropneumoniae and H. parasuis in vitro, distinguishing it from bacteriostatic macrolides against these specific pathogens . Procurement decision: Tildipirosin is appropriate for SRD metaphylaxis or treatment where single-dose administration minimizes labor and animal handling; the rapid Tmax ensures prompt therapeutic concentrations at the infection site.

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